molecular formula C27H45NO3 B1662586 OMDM-2 CAS No. 616884-63-0

OMDM-2

Cat. No.: B1662586
CAS No.: 616884-63-0
M. Wt: 431.7 g/mol
InChI Key: ICDMLAQPOAVWNH-HAAQQRBASA-N
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Mechanism of Action

OMDM-2, also known as (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide, is a potent, selective, and metabolically stable compound . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.

Target of Action

This compound primarily targets the endocannabinoid system (ECS) . The ECS is composed of endogenous cannabinoids, components involved in their synthesis, transport, and degradation, and a variety of cannabinoid receptors . This compound is a potent inhibitor of anandamide cellular uptake (ACU) .

Mode of Action

This compound inhibits the cellular uptake of anandamide, a key endocannabinoid . This inhibition increases the concentration of anandamide in the synaptic cleft, enhancing its interaction with cannabinoid receptors . This compound shows poor affinity for either CB1 or CB2 receptors in rat brain and spleen membranes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By inhibiting the uptake of anandamide, this compound increases the availability of anandamide to interact with cannabinoid receptors, thereby modulating the endocannabinoid signaling pathway .

Pharmacokinetics

This compound is metabolically stable . It shows poor affinity for CB1 and CB2 receptors, and has almost no activity at vanilloid receptors

Result of Action

The inhibition of anandamide uptake by this compound leads to an increase in anandamide levels in the synaptic cleft . This results in enhanced endocannabinoid signaling, which can have various effects depending on the specific physiological context . For example, in one study, the highest dose of this compound significantly increased the threshold frequency required for medial forebrain bundle intracranial self-stimulation .

Biochemical Analysis

Biochemical Properties

OMDM-2 interacts with various enzymes, proteins, and other biomolecules. It is specifically designed to be a potent and selective inhibitor of the cellular uptake of anandamide . Structurally, this compound is the amide of ®-tyrosinol with oleic acid . In RBL-2H3 cells, this compound inhibits the cellular uptake of tritiated anandamide with an IC50 of 3 µM, with negligible effects on the CB1 receptor and VR1 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to reduce social interaction, providing further evidence for transporter-mediated endocannabinoid release . The compound’s ability to inhibit anandamide uptake can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the cellular uptake mechanism of anandamide. It acts as a potent inhibitor, preventing the uptake and thereby increasing the concentration of anandamide in the cellular environment . This can lead to changes in gene expression and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

Given its metabolic stability , it can be inferred that this compound may have long-term effects on cellular function, particularly in in vitro or in vivo studies focusing on endocannabinoid systems.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the endocannabinoid system. By inhibiting the uptake of anandamide, it can affect the concentration of this endocannabinoid in the cellular environment, potentially impacting metabolic flux or metabolite levels .

Preparation Methods

The synthesis of OMDM-2 involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

OMDM-2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Inhibition of Anandamide Uptake
OMDM-2 serves as a reference compound in studies aimed at understanding the mechanisms of AEA uptake and its physiological effects. It has been shown to selectively inhibit the reuptake of AEA, leading to increased levels of this endocannabinoid in the synaptic cleft. This property has significant implications for therapeutic strategies targeting conditions such as anxiety, pain, and inflammation.

Case Study: Social Interaction
A study investigated the effects of this compound on social interaction behaviors in mice. The results indicated that systemic administration of this compound impaired social interaction, suggesting that it reduces activation of presynaptic CB1 receptors. This effect was distinct from that induced by other inhibitors like URB597, highlighting this compound's unique pharmacological profile in modulating endocannabinoid signaling pathways .

Cancer Research

This compound has been explored for its potential synergistic effects with other compounds in cancer treatment.

Case Study: Combination with Curcumin
Research demonstrated that this compound, when combined with curcumin, exhibited enhanced anti-proliferative effects on human breast cancer (MCF-7) and glioblastoma (U-87) cell lines. The study indicated that this combination could potentiate the therapeutic effects of curcumin by increasing AEA levels, thereby promoting apoptosis in cancer cells .

Neurological Studies

This compound's role as an endocannabinoid transporter inhibitor has been pivotal in understanding neurobiological processes.

Case Study: Multiple Sclerosis Model
In a chronic relapsing experimental allergic encephalomyelitis (CREAE) model of multiple sclerosis, this compound was shown to effectively inhibit spasticity without significant cannabimimetic side effects. This suggests its potential as a therapeutic agent for managing spasticity associated with neurological disorders .

Mechanistic Insights into Endocannabinoid Transport

Recent studies have utilized this compound to elucidate the mechanisms underlying endocannabinoid transport across cell membranes.

Research Findings
this compound was tested alongside other eCB transport inhibitors to determine its impact on 2-arachidonoylglycerol (2-AG) signaling pathways. The findings indicated that this compound effectively reduced 2-AG signaling, providing insights into the regulatory mechanisms governing endocannabinoid release and transport .

Data Tables

Application Area Study Focus Key Findings
PharmacologySocial InteractionImpaired social behavior; reduced CB1 receptor activation
Cancer ResearchSynergistic Effects with CurcuminEnhanced anti-proliferative activity in MCF-7 and U-87 cells
Neurological StudiesMultiple Sclerosis ModelInhibited spasticity without significant side effects
Mechanistic InsightsEndocannabinoid Transport MechanismsReduced 2-AG signaling; insights into transport regulation

Comparison with Similar Compounds

OMDM-2 is unique compared to other similar compounds due to its high selectivity and metabolic stability. Similar compounds include:

This compound stands out due to its specific inhibition of anandamide uptake without significant activity at other receptors, making it a valuable tool for studying the endocannabinoid system .

Biological Activity

OMDM-2 is a cannabinoid transporter inhibitor that has garnered attention for its potential effects on the endocannabinoid system, particularly in relation to social behavior and neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on behavior, and relevant case studies.

This compound functions primarily as an inhibitor of the cannabinoid transporter , which leads to an increase in the availability of endocannabinoids, particularly anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The inhibition of this transporter results in elevated levels of these endocannabinoids, which are known to modulate various physiological processes through their interaction with cannabinoid receptors, primarily CB1 and CB2.

Key Findings on Mechanism

  • Inhibition of Reuptake : this compound prevents the reuptake of endocannabinoids, thereby enhancing their synaptic availability and prolonging their action at cannabinoid receptors .
  • Effects on CB1 Receptors : The compound's action has been shown to reduce social interaction behaviors, indicating a potential reduction in the activation of presynaptic CB1 receptors .

Effects on Behavior

Research indicates that this compound significantly impacts social behavior in animal models. The following table summarizes findings from studies assessing its effects:

Study ReferenceMethodologyMain Findings
Behavioral assays in rodentsThis compound reduced social interaction; effects were reversed by CB1 agonists but not by TRPV1 antagonists.
Pharmacological comparisonsCompared to URB597 (a FAAH inhibitor), this compound's effects on social withdrawal were distinct and not alleviated by increasing endocannabinoid levels.
Neuropharmacological assessmentIndicated that this compound may impair endocannabinoid release, cautioning against its use for enhancing endocannabinoid tone in vivo.

Case Studies

Several case studies have highlighted the implications of using this compound in various experimental contexts:

  • Social Interaction Studies : One study demonstrated that systemic administration of this compound led to significant reductions in social behaviors among rodents. This suggests a potential application for studying social deficits associated with disorders such as autism spectrum disorder (ASD) or schizophrenia .
  • Pharmacological Comparisons : In contrasting this compound with other cannabinoid modulators like URB597, researchers found that while both affected social behaviors, the mechanisms differed significantly. This distinction is crucial for understanding how different compounds might be utilized therapeutically .
  • Neurochemical Analysis : Investigations into the neurochemical changes induced by this compound revealed alterations in endocannabinoid levels and receptor activation patterns, providing insights into its broader implications for neuropharmacology and potential therapeutic uses .

Properties

IUPAC Name

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDMLAQPOAVWNH-HAAQQRBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616884-63-0
Record name OMDM-2 cpd
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMDM-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GQN2QT3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide (OMDM-2)?

A1: this compound acts as an endocannabinoid reuptake inhibitor. [, , ] This means it prevents the reabsorption of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) back into cells, leading to increased levels of these signaling molecules in the synaptic cleft. [, ] This enhanced endocannabinoid signaling can then influence various physiological processes.

Q2: How does the structure of this compound contribute to its activity as an endocannabinoid reuptake inhibitor?

A2: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, some insights can be drawn. A study comparing various N-alkylamides suggests that the presence of a 9Z,12Z double-bond system in the linoleoyl group might play a crucial role in mimicking the arachidonoyl moiety of endocannabinoids, contributing to the cannabimimetic effects. [] This structural similarity could be a key factor in this compound's ability to interact with endocannabinoid transport mechanisms.

Q3: What are the potential therapeutic applications being investigated for this compound?

A3: Research suggests potential applications for this compound in various areas:

  • Cancer: this compound has demonstrated antitumor potential both alone and in combination with existing chemotherapeutic drugs. [, ] It shows synergistic effects with curcumin in human breast cancer and glioblastoma cells. [, ] Additionally, it exhibits antiangiogenic properties in a murine model of Ehrlich ascites carcinoma, suggesting its potential as an anticancer agent by inhibiting tumor blood vessel formation. []
  • Sleep Disorders: Studies in rats show that this compound administration promotes sleep and reduces extracellular dopamine levels. [] This indicates a potential for treating sleep disorders, though further research is needed to confirm this effect in humans.

Q4: Are there any known sex-specific effects of this compound in preclinical models?

A4: Interestingly, studies in maternally deprived rat pups reveal sex-dependent effects of this compound. While it reduces stress-induced neuronal degeneration and glial cell changes in male pups, these effects are not as pronounced in females. [, ] This highlights the importance of considering sex as a biological variable in future research on this compound and its therapeutic applications.

Q5: Does this compound exhibit any off-target effects?

A5: One study revealed that this compound administration could reduce social interaction in rodents. [] While the underlying mechanism remains unclear, it suggests potential off-target effects that warrant further investigation, especially considering potential therapeutic applications in psychiatric conditions.

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